5a-Pregnane-3,20-dione
Overview
Description
5alpha-Pregnane-3,20-dione: is an endogenous progestogen and neurosteroid that is synthesized from progesteroneThis compound plays a significant role in various biological processes, including acting as an intermediate in the synthesis of other important steroids such as allopregnanolone and isopregnanolone .
Mechanism of Action
Target of Action
5α-Pregnane-3,20-dione, also known as 5α-Dihydroprogesterone or Allopregnanedione, is an endogenous progestogen and neurosteroid . It primarily targets the progesterone receptor and the GABA A receptor . The progesterone receptor plays a crucial role in the reproductive system, while the GABA A receptor is involved in inhibitory neurotransmission in the central nervous system .
Mode of Action
5α-Pregnane-3,20-dione acts as an agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor . This means it binds to these receptors and enhances their activity. It has a relatively low affinity for the gaba a receptor compared to other 3α-hydroxylated progesterone metabolites . It has also been found to act as a negative allosteric modulator of the GABA A -rho receptor .
Biochemical Pathways
5α-Pregnane-3,20-dione is synthesized from progesterone and is an intermediate in the synthesis of allopregnanolone and isopregnanolone from progesterone . It is metabolized by the aldo-keto reductases (AKRs) AKR1C1, AKR1C2, and AKR1C4 . AKR1C1 preferentially forms 20α-hydroxy-5α-pregnane-3-one while AKR1C2 preferentially forms allopregnanolone .
Pharmacokinetics
It is known that it is synthesized and metabolized in the body, and its effects are mediated through its interactions with various receptors .
Result of Action
5α-Pregnane-3,20-dione has been shown to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells . It decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin . These changes may contribute to promoting breast neoplasia and metastasis .
Action Environment
The action of 5α-Pregnane-3,20-dione can be influenced by various environmental factors. For example, the expression of its target receptors and metabolizing enzymes can vary depending on the tissue type . These enzymes are highly expressed in the human liver and mammary gland but have relatively modest expression in the human brain and uterus .
Biochemical Analysis
Biochemical Properties
5a-Pregnane-3,20-dione interacts with several enzymes, proteins, and other biomolecules. It is metabolized by the aldo-keto reductases (AKRs) AKR1C1, AKR1C2, and AKR1C4 with high catalytic efficiency . AKR1C1 preferentially forms 20α-hydroxy-5α-pregnane-3-one while AKR1C2 preferentially forms allopregnanolone .
Cellular Effects
This compound has been shown to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells . It decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerizes F-actin in MCF-7 breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is an agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor . It has also been found to act as a negative allosteric modulator of the GABA A -rho receptor .
Metabolic Pathways
This compound is involved in the synthesis of allopregnanolone and isopregnanolone from progesterone . It is transformed back into 5α-DHP by 3α-hydroxysteroid oxidoreductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Pregnane-3,20-dione typically involves the reduction of progesterone. The reduction process can be catalyzed by enzymes such as aldo-keto reductases (AKRs), specifically AKR1C1, AKR1C2, and AKR1C4, which convert progesterone to 5alpha-Pregnane-3,20-dione with high catalytic efficiency .
Industrial Production Methods: Industrial production methods for 5alpha-Pregnane-3,20-dione are not extensively documented. the process generally involves the use of biocatalysts or chemical reduction methods to convert progesterone to the desired compound. The reaction conditions typically include controlled temperature and pH to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Pregnane-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms of steroids.
Reduction: Further reduction to form other metabolites such as 5alpha-pregnane-3alpha,20alpha-diol.
Substitution: Reactions involving the substitution of functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Formation of oxidized steroids.
Reduction: Formation of reduced metabolites like 5alpha-pregnane-3alpha,20alpha-diol.
Substitution: Formation of substituted steroids with different functional groups.
Scientific Research Applications
Chemistry: 5alpha-Pregnane-3,20-dione is used as an intermediate in the synthesis of other steroids and as a reference compound in analytical chemistry .
Biology: In biological research, it is studied for its role as a neurosteroid and its effects on the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, influencing neuronal activity .
Medicine: The compound is investigated for its potential therapeutic effects in conditions such as anxiety, depression, and epilepsy due to its neurosteroid properties .
Industry: In the pharmaceutical industry, 5alpha-Pregnane-3,20-dione is used in the development of steroid-based drugs and as a precursor in the synthesis of other bioactive steroids .
Comparison with Similar Compounds
Allopregnanolone: Another neurosteroid with similar effects on the GABA-A receptor.
Isopregnanolone: A metabolite of 5alpha-Pregnane-3,20-dione with distinct biological activities.
Progesterone: The precursor of 5alpha-Pregnane-3,20-dione with broader physiological roles
Uniqueness: 5alpha-Pregnane-3,20-dione is unique due to its specific role as an intermediate in steroid biosynthesis and its distinct effects on the GABA-A receptor compared to other neurosteroids. Its ability to modulate neuronal activity and influence reproductive processes makes it a compound of significant interest in both research and therapeutic contexts .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPGKVKISIQBV-BJMCWZGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017277 | |
Record name | 5alpha-Dihydroprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5a-Pregnane-3,20-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-65-4 | |
Record name | 5α-Dihydroprogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,20-Allopregnanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,20-Allopregnanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5alpha-Dihydroprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-α-pregnane-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,20-ALLOPREGNANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98G4S1OH0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5a-Pregnane-3,20-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
Record name | 5a-Pregnane-3,20-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 5α-Pregnane-3,20-dione exerts its biological effects by binding to specific receptors located in the plasma membrane of target cells. [] This binding initiates a cascade of intracellular signaling events, leading to changes in gene expression and cellular responses.
ANone: Binding of 5α-Pregnane-3,20-dione to its receptors has been shown to influence various cellular processes, including cell proliferation, adhesion, and migration. [, ] In breast cancer cells, for instance, 5α-Pregnane-3,20-dione has been implicated in promoting tumorigenesis by stimulating cell growth and detachment. []
ANone: Although 5α-Pregnane-3,20-dione is a metabolite of progesterone, it exhibits distinct biological activities. While progesterone primarily exerts its effects through intracellular receptors that regulate gene transcription, 5α-Pregnane-3,20-dione acts via membrane-associated receptors, leading to more rapid, non-genomic cellular responses. [, ]
ANone: The molecular formula of 5α-Pregnane-3,20-dione is C21H32O2, and its molecular weight is 316.48 g/mol.
ANone: Yes, spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to characterize the structure of 5α-Pregnane-3,20-dione. [, ] These methods provide valuable information about the compound's chemical structure and purity.
ANone: While specific data on material compatibility and stability under diverse conditions is limited in the provided research, it is known that 5α-Pregnane-3,20-dione is susceptible to enzymatic metabolism in various tissues. [, , , , , , , , , , , ] Further investigations are needed to fully elucidate its stability profile and potential applications.
ANone: No, 5α-Pregnane-3,20-dione itself is not known to possess catalytic properties. It functions primarily as a signaling molecule by binding to its receptors.
ANone: As with all chemical substances, researchers handling 5α-Pregnane-3,20-dione should adhere to standard laboratory safety protocols and consult relevant safety data sheets (SDS). Specific SHE regulations may vary depending on the country and institution.
ANone: 5α-Pregnane-3,20-dione is known to be metabolized in various tissues, including the liver, brain, and uterus. [, , , , , , , , , , , ] It is primarily excreted as conjugated metabolites in the urine. [] Specific details on its ADME profile and in vivo activity require further investigation.
ANone: In vitro studies have employed breast cancer cell lines, such as MCF-7 and MCF-10A cells, to investigate the effects of 5α-Pregnane-3,20-dione on cell proliferation, adhesion, and detachment. [, ] Animal models, including rats, have been used to study the effects of 5α-Pregnane-3,20-dione on various physiological processes, including ovarian function and steroid hormone metabolism. [, , , , , , , , , ]
ANone: The provided research does not mention any clinical trials involving 5α-Pregnane-3,20-dione. Clinical trials are essential for evaluating the safety and efficacy of any compound in humans.
ANone: Specific resistance mechanisms to 5α-Pregnane-3,20-dione have not been identified in the provided research.
ANone: The provided research focuses primarily on the biological activity and metabolic pathways of 5α-Pregnane-3,20-dione. Comprehensive toxicological studies are crucial for assessing the safety profile of any compound.
ANone: The provided research does not provide detailed information on drug delivery strategies, biomarkers, analytical method validation, environmental impact, or the other aspects listed in questions 13-26.
ANone: Early research on 5α-Pregnane-3,20-dione focused on its identification as a metabolite of progesterone. [, ] Subsequent studies have uncovered its role in various physiological processes, including reproduction, stress response, and behavior. [, , , , , , , , , ] More recent research has explored its potential implications in various health conditions, including cancer. [, ]
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